Cas no 39177-22-5 (3-Fluoro-4-phenoxyaniline)
3-Fluoro-4-phenoxyaniline Chemical and Physical Properties
Names and Identifiers
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- 3-氟-4-苯氧基苯胺,97
- 3-fluoro-4-phenoxyaniline
- 3-fluoro-4-phenoxy-phenylamine
- (3-fluoro-4-phenoxyphenyl)amine
- 3-fluoro-4-phenoxybenzenamine
- STK351422
- BB 0262870
- CS-0270168
- SCHEMBL4093253
- SYUZQKSUMLAOIB-UHFFFAOYSA-N
- SB78284
- DB-136575
- JS-4893
- MFCD08687878
- EN300-231135
- 39177-22-5
- AKOS000318365
- 3-Fluoro-4-phenoxyaniline
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- MDL: MFCD08687878
- Inchi: 1S/C12H10FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2
- InChI Key: SYUZQKSUMLAOIB-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1OC1C=CC=CC=1)N
Computed Properties
- Exact Mass: 203.074642105g/mol
- Monoisotopic Mass: 203.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 35.2
3-Fluoro-4-phenoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC410050-1g |
3-Fluoro-4-phenoxyaniline |
39177-22-5 | 98% | 1g |
£44.00 | 2025-02-21 | |
| Apollo Scientific | PC410050-5g |
3-Fluoro-4-phenoxyaniline |
39177-22-5 | 98% | 5g |
£154.00 | 2025-02-21 | |
| Apollo Scientific | PC410050-10g |
3-Fluoro-4-phenoxyaniline |
39177-22-5 | 98% | 10g |
£279.00 | 2025-02-21 | |
| abcr | AB350242-1 g |
3-Fluoro-4-phenoxyaniline, 97%; . |
39177-22-5 | 97% | 1g |
€118.30 | 2023-05-19 | |
| abcr | AB350242-5 g |
3-Fluoro-4-phenoxyaniline, 97%; . |
39177-22-5 | 97% | 5g |
€314.10 | 2023-05-19 | |
| abcr | AB350242-10 g |
3-Fluoro-4-phenoxyaniline, 97%; . |
39177-22-5 | 97% | 10g |
€536.60 | 2023-05-19 | |
| Enamine | EN300-231135-0.05g |
3-fluoro-4-phenoxyaniline |
39177-22-5 | 95% | 0.05g |
$80.0 | 2024-06-20 | |
| Enamine | EN300-231135-0.1g |
3-fluoro-4-phenoxyaniline |
39177-22-5 | 95% | 0.1g |
$83.0 | 2024-06-20 | |
| Enamine | EN300-231135-0.25g |
3-fluoro-4-phenoxyaniline |
39177-22-5 | 95% | 0.25g |
$87.0 | 2024-06-20 | |
| Enamine | EN300-231135-0.5g |
3-fluoro-4-phenoxyaniline |
39177-22-5 | 95% | 0.5g |
$90.0 | 2024-06-20 |
3-Fluoro-4-phenoxyaniline Suppliers
3-Fluoro-4-phenoxyaniline Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 3-Fluoro-4-phenoxyaniline
Professional Introduction to 3-Fluoro-4-phenoxyaniline (CAS No. 39177-22-5)
3-Fluoro-4-phenoxyaniline (CAS No. 39177-22-5) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and electronic properties. This compound has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both a fluoro substituent and a phenoxy group imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 3-Fluoro-4-phenoxyaniline consists of an aromatic ring system with fluorine and phenoxy functional groups attached at specific positions. The fluorine atom, being highly electronegative, influences the electronic distribution across the molecule, which can modulate its interactions with biological targets. This feature is particularly crucial in drug design, where subtle changes in electronic properties can significantly alter pharmacological activity.
In recent years, 3-Fluoro-4-phenoxyaniline has been extensively studied for its role in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop compounds with enhanced binding affinity and selectivity towards various biological receptors. For instance, studies have demonstrated its utility in creating novel analogs of existing drugs, which exhibit improved pharmacokinetic profiles and reduced side effects.
The fluoro substituent in 3-Fluoro-4-phenoxyaniline is known to enhance metabolic stability and lipophilicity, which are critical factors in drug development. This property has been exploited in the design of antiviral and anticancer agents, where maintaining drug efficacy over prolonged periods is essential. Furthermore, the phenoxy group contributes to hydrophobic interactions, which can be pivotal in determining the compound's solubility and membrane permeability.
A notable application of 3-Fluoro-4-phenoxyaniline is in the synthesis of kinase inhibitors, a class of drugs that target aberrant signaling pathways involved in cancer and inflammatory diseases. The compound's ability to selectively interact with specific kinase domains has been highlighted in several preclinical studies. These studies have shown that derivatives of 3-Fluoro-4-phenoxyaniline can effectively inhibit the activity of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), thereby demonstrating promising therapeutic potential.
The pharmaceutical industry has also explored the use of 3-Fluoro-4-phenoxyaniline in the development of antimicrobial agents. The unique combination of functional groups enhances its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. Recent research has identified novel derivatives of this compound that exhibit potent activity against multidrug-resistant bacterial strains, addressing a critical unmet need in modern medicine.
In addition to its applications in drug development, 3-Fluoro-4-phenoxyaniline serves as a key intermediate in materials science. Its ability to form stable complexes with other molecules makes it useful in designing advanced materials for sensors and electronic devices. The compound's electronic properties have been harnessed to develop organic semiconductors with improved charge transport capabilities, which are essential for next-generation electronic applications.
The synthesis of 3-Fluoro-4-phenoxyaniline involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the complex aromatic core of this compound.
Ongoing research continues to uncover new applications for 3-Fluoro-4-phenoxyaniline, particularly in the realm of personalized medicine. By tailoring derivatives based on patient-specific biomarkers, researchers aim to develop more targeted therapies that minimize off-target effects. The compound's versatility makes it an attractive candidate for such innovative approaches, where individualized treatment strategies are becoming increasingly important.
The future prospects for 3-Fluoro-4-phenoxyaniline are promising, with ongoing studies exploring its potential in various therapeutic areas. As our understanding of molecular interactions deepens, new opportunities for leveraging this compound's unique properties are likely to emerge. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible benefits for patients worldwide.
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